methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate
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Overview
Description
“Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate” is a chemical compound with the CAS Number: 852851-68-4. It has a molecular weight of 212.25 . The IUPAC name for this compound is methyl (1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O3/c1-10(2,3)12-8(13)5-7(11-12)6-9(14)15-4/h5,11H,6H2,1-4H3 . This indicates the presence of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of novel compounds and their chemical properties, focusing on the creation of fluorinated pyrazole-4-carboxylic acids through a multistep process involving acylation and reaction with alkyl hydrazines. The target fluorinated pyrazole-4-carboxylic acids were obtained on a multigram scale, showcasing the compound's potential in synthesizing fluorinated derivatives for various applications (Iminov et al., 2015).
Potential Antitumor Agents
Another significant area of application is in the development of potential antitumor agents. Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized as potential antitumor agents, with some compounds exhibiting high activity against a range of cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia. These findings highlight the compound's relevance in medicinal chemistry for designing new antitumor drugs (Abonía et al., 2011).
Molecular and Solid-State Structure Analysis
The molecular and solid-state structures of related compounds have been determined using X-ray diffraction and spectroscopic methods. Such studies are crucial for understanding the structural properties and potential applications of these compounds in material science and drug design (Tomaščiková et al., 2008).
Green Synthesis Methods
Research also includes the development of green synthesis methods for pyrazole derivatives, emphasizing environmentally friendly and efficient synthetic routes. This is important for sustainable chemistry practices and the development of novel materials and pharmaceuticals with reduced environmental impact (Al-Matar et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 2-(2-tert-butyl-3-oxo-1H-pyrazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)12-8(13)5-7(11-12)6-9(14)15-4/h5,11H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKQGTMDYKLRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(N1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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